molecular formula C5H4F2N2O B8768000 2,4-Difluoro-6-methoxypyrimidine

2,4-Difluoro-6-methoxypyrimidine

Cat. No. B8768000
M. Wt: 146.09 g/mol
InChI Key: BQBDCNMEJCZKSO-UHFFFAOYSA-N
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Patent
US05011927

Procedure details

13.6 g (0.8 mol) of ammonia in 30 ml of methyl tert.-butyl ether were added at -20° to -10° C. to a stirred mixture of 52 g (0.356 mol) of 2,4-difluoro-6-methoxypyrimidine in 300 ml of methyl tert.-butyl ether within 20 minutes. After a further 2 hours at -15° C. and 3 hours at 25° C., the precipitate was filtered off with suction, washed with methyl tert.-butyl ether, stirred with water, filtered off, washed again and subsequently dried, resulting in 36.1 g (71% of theory) of the title compound of melting point 171°-173° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].F[C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][CH3:11])[N:4]=1>C(OC)(C)(C)C>[NH2:1][C:3]1[N:4]=[C:5]([O:10][CH3:11])[CH:6]=[C:7]([F:9])[N:8]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
N
Name
Quantity
52 g
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
3 hours at 25° C., the precipitate was filtered off with suction
Duration
3 h
WASH
Type
WASH
Details
washed with methyl tert.-butyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed again
CUSTOM
Type
CUSTOM
Details
subsequently dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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